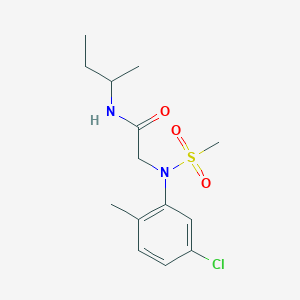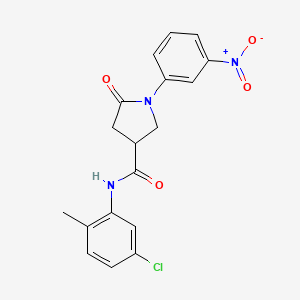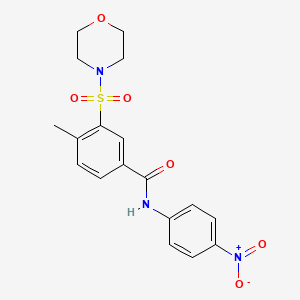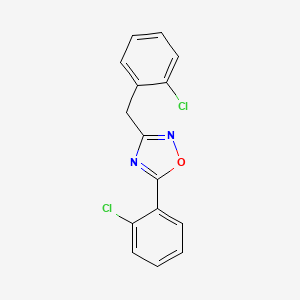![molecular formula C24H29ClN2O3 B5065314 3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the mid-1990s and has since been extensively studied for its potential therapeutic applications. In
Mechanism of Action
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol acts as a competitive antagonist of the cannabinoid receptor CB1. It binds to the CB1 receptor and prevents the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of the downstream signaling pathways, leading to a decrease in the effects of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, indicating its potential therapeutic use in the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential use in the treatment of addiction. Additionally, it has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol is its high selectivity for the CB1 receptor, which allows for specific targeting of the receptor. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol. One potential direction is the development of new analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its effects on various signaling pathways.
Synthesis Methods
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-(1-piperidinylcarbonyl)phenol with 4-bromomethylphenol in the presence of a base, followed by a series of purification steps to obtain the final product.
Scientific Research Applications
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have potential therapeutic applications in the treatment of obesity, addiction, anxiety, depression, and cancer.
properties
IUPAC Name |
[4-chloro-2-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c25-19-7-8-22(24(29)27-11-2-1-3-12-27)23(16-19)30-21-9-13-26(14-10-21)17-18-5-4-6-20(28)15-18/h4-8,15-16,21,28H,1-3,9-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWHINSNYQFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)
![2-oxo-2-phenylethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5065252.png)

![2,4-dichlorophenyl (3-{[(2,4-dichlorophenoxy)acetyl]amino}propoxy)acetate](/img/structure/B5065266.png)
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![ethyl 1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5065280.png)
![(2E)-2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-buten-1-amine](/img/structure/B5065286.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5065302.png)


